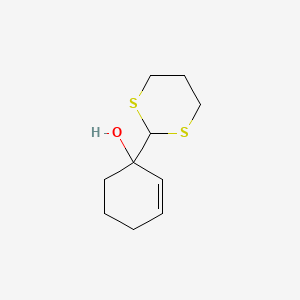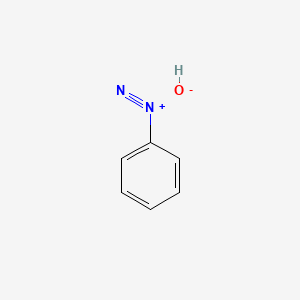
Benzenediazonium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium hydroxide is an organic compound with the molecular formula C₆H₆N₂O. It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (−N₂⁺) attached to an aromatic ring. These compounds are known for their high reactivity and are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzenediazonium hydroxide is typically prepared by the diazotization of aniline (phenylamine) in the presence of nitrous acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium ion. The general reaction is as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅N₂Cl} + 2\text{H₂O} ] The resulting benzenediazonium chloride can then be treated with a base, such as sodium hydroxide, to form this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to prevent the decomposition of the diazonium compound. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Benzenediazonium hydroxide undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups, such as hydroxyl (−OH), halides (−Cl, −Br, −I), and cyano (−CN) groups.
Coupling Reactions: this compound can react with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (−N=N−) linking two aromatic rings.
Common Reagents and Conditions:
Substitution by Hydroxyl Group: Warming benzenediazonium chloride with water.
Substitution by Halides: Adding potassium iodide or other halide salts to benzenediazonium chloride.
Coupling Reactions: Reacting benzenediazonium chloride with phenols or aromatic amines in alkaline conditions.
Major Products:
Phenol: Formed by the substitution of the diazonium group with a hydroxyl group.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
Aplicaciones Científicas De Investigación
Benzenediazonium hydroxide has a wide range of applications in scientific research:
Mecanismo De Acción
The reactivity of benzenediazonium hydroxide is primarily due to the presence of the diazonium group (−N₂⁺), which is a highly reactive electrophile. The diazonium group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted aromatic compounds. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo compounds, which are characterized by their vibrant colors .
Comparación Con Compuestos Similares
Benzenediazonium Chloride: Similar to benzenediazonium hydroxide but with a chloride counterion.
Alkanediazonium Salts: These compounds have an alkyl group instead of an aryl group.
Arenediazonium Salts: A broader class of compounds that include this compound and other diazonium salts with different counterions.
Uniqueness: this compound is unique due to its specific reactivity and stability profile.
Propiedades
Número CAS |
54478-82-9 |
|---|---|
Fórmula molecular |
C6H6N2O |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
benzenediazonium;hydroxide |
InChI |
InChI=1S/C6H5N2.H2O/c7-8-6-4-2-1-3-5-6;/h1-5H;1H2/q+1;/p-1 |
Clave InChI |
BKRVBNFYMHEPCJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[N+]#N.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



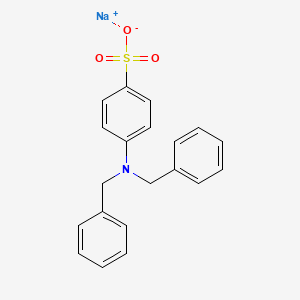

![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
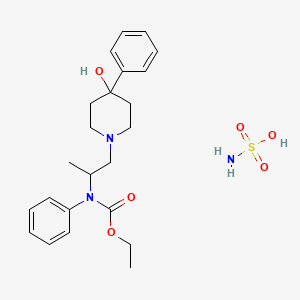


![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
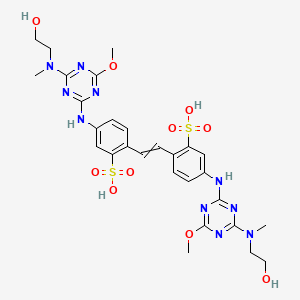

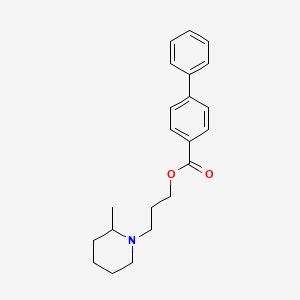
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
